molecular formula C24H24N2O2 B11569424 2-(6-methylpyridin-2-yl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione

2-(6-methylpyridin-2-yl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11569424
M. Wt: 372.5 g/mol
InChI Key: NAISIVUQSDBSGC-UHFFFAOYSA-N
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Description

2-(6-methylpyridin-2-yl)-5-(tricyclo[3311~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a tricyclo[3311~3,7~]decane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methylpyridin-2-yl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine derivative, followed by the introduction of the tricyclo[3.3.1.1~3,7~]decane moiety through a series of coupling reactions. The final step often involves cyclization to form the isoindole-dione structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the isoindole-dione moiety, potentially converting it into different functional groups.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to various amine or alcohol derivatives.

Scientific Research Applications

2-(6-methylpyridin-2-yl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials with specific properties, such as high stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyridine ring and isoindole-dione moiety can participate in various binding interactions, influencing biological pathways and chemical reactions. The exact mechanism depends on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(6-methylpyridin-2-yl)-1H-isoindole-1,3(2H)-dione: Lacks the tricyclo[3.3.1.1~3,7~]decane moiety, making it less complex.

    5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione: Does not have the pyridine ring, altering its chemical properties.

Uniqueness

The presence of both the pyridine ring and the tricyclo[3311~3,7~]decane moiety in 2-(6-methylpyridin-2-yl)-5-(tricyclo[3311~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione makes it unique

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

5-(1-adamantyl)-2-(6-methylpyridin-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C24H24N2O2/c1-14-3-2-4-21(25-14)26-22(27)19-6-5-18(10-20(19)23(26)28)24-11-15-7-16(12-24)9-17(8-15)13-24/h2-6,10,15-17H,7-9,11-13H2,1H3

InChI Key

NAISIVUQSDBSGC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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